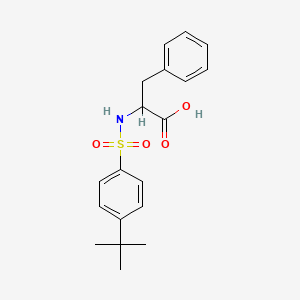

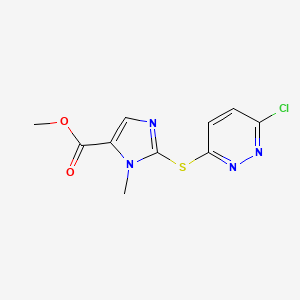

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

- A compound with a similar structure was synthesized using a click chemistry approach. This method involved starting with a related compound and utilizing spectroscopic characterization (IR, NMR, MS) along with thermal stability analyses (TGA, DSC), and single-crystal XRD analysis. Such techniques are crucial for confirming the structural integrity and stability of novel compounds for further biological application (Govindhan et al., 2017).

Biological Activities

- Research on related thiazolyl compounds has shown significant immunosuppressive and immunostimulatory effects, suggesting potential applications in modulating immune responses. These compounds also exhibited cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy (Abdel‐Aziz et al., 2011).

Wound Healing Applications

- Derivatives of piperidinyl ethanones were synthesized and demonstrated significant in vivo wound healing activity in rat models. The study highlighted the importance of specific functional groups in enhancing the wound healing process, which can inform the development of new therapeutic agents (Vinaya et al., 2009).

Electrochemical Synthesis

- Electrochemical synthesis of arylthiobenzazoles from a piperazinyl ethanone precursor was explored, revealing a method for creating disubstituted ethanone derivatives through electrochemically driven reactions. This process demonstrates the compound's versatility in synthesizing heterocyclic compounds with potential applications in material science and pharmacology (Amani & Nematollahi, 2012).

Antiviral Activity

- A study involving pyrazolo and triazine derivatives, which share structural similarities with the queried compound, investigated their synthesis, reactions, and antiviral activities. These compounds were evaluated for cytotoxicity and activity against HSV1 and HAV-MBB, showcasing the potential of such molecules in developing new antiviral agents (Attaby et al., 2006).

Mechanism of Action

Target of Action

The primary targets of the compound “1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone” are currently unknown. This compound is a part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazoles, in general, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The downstream effects of these pathways can vary widely depending on the specific compound and its targets.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data. Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS2/c1-9-7-16-12(13-9)17-8-11-3-5-14(6-4-11)10(2)15/h7,11H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKCNOYTYDZBJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2953801.png)

![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953806.png)

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)

![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)